molecular formula C96H146N8O8 B12057608 2 3 9 10 16 17 23 24-Octakis(octyloxy)-&

2 3 9 10 16 17 23 24-Octakis(octyloxy)-&

Cat. No.: B12057608
M. Wt: 1540.2 g/mol
InChI Key: URYRXSHEJQXAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a phthalocyanine derivative characterized by the presence of eight octyloxy groups attached to the periphery of the phthalocyanine ring. This compound is known for its unique liquid crystalline properties and has been studied for various applications in materials science and chemistry .

Chemical Reactions Analysis

2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets through its phthalocyanine core. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells . The octyloxy groups enhance its solubility and stability, making it more effective in various applications .

Comparison with Similar Compounds

Similar compounds to 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine include:

The uniqueness of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine lies in its liquid crystalline behavior and the presence of octyloxy groups, which enhance its solubility and stability .

Properties

Molecular Formula

C96H146N8O8

Molecular Weight

1540.2 g/mol

IUPAC Name

6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104)

InChI Key

URYRXSHEJQXAAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)N6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.